2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)acetamide
CAS No.:
Cat. No.: VC15312723
Molecular Formula: C21H23NO5S
Molecular Weight: 401.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23NO5S |
|---|---|
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C21H23NO5S/c1-14-8-15(2)21-16(12-27-19(21)9-14)10-20(23)22(11-18-4-3-6-26-18)17-5-7-28(24,25)13-17/h3-4,6,8-9,12,17H,5,7,10-11,13H2,1-2H3 |
| Standard InChI Key | BNQSWPLXVATPCX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C(=C1)OC=C2CC(=O)N(CC3=CC=CO3)C4CCS(=O)(=O)C4)C |
Introduction
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)acetamide is a complex organic compound that combines several distinct structural elements, including a benzofuran ring, a tetrahydrothiophene dioxide moiety, and a furan-2-ylmethyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and unique chemical structure.
Synthesis and Preparation
The synthesis of such a compound typically involves multiple steps, including the formation of the benzofuran core, the preparation of the tetrahydrothiophene dioxide, and the assembly of these components with the furan-2-ylmethyl group through appropriate coupling reactions.
Chemical Stability
The stability of this compound can be influenced by its functional groups. The presence of the benzofuran and furan rings suggests potential sensitivity to light and oxygen, while the tetrahydrothiophene dioxide may contribute to stability in aqueous environments.
Biological Activities
-
Antimicrobial Activity: Benzofurans and furans have been reported to exhibit antimicrobial properties.
-
Antioxidant Activity: The presence of furan and benzofuran rings might contribute to antioxidant effects.
-
Pharmacokinetics: The tetrahydrothiophene dioxide moiety could influence solubility and bioavailability.
Potential Applications
Given its structural complexity, this compound might be explored for applications in drug discovery, particularly in areas where multifunctional compounds are sought.
Research Findings
While specific research findings on this exact compound are scarce, studies on related compounds provide insights into potential biological activities:
| Compound Type | Biological Activity | Reference |
|---|---|---|
| Benzofurans | Antimicrobial, Antioxidant | |
| Furan Derivatives | Antimicrobial, Anti-inflammatory | |
| Tetrahydrothiophene Derivatives | Bioavailability Enhancers |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume